2-[(4-Hydroxyphenyl)formamido]acetamide
Description
2-[(4-Hydroxyphenyl)formamido]acetamide is a synthetic small molecule characterized by a hydroxyphenyl group linked via a formamido (-NH-C(=O)-) bridge to an acetamide (-CH2-C(=O)-NH2) moiety.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEHDOBUZFGVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Hydroxyphenyl)formamido]acetamide typically involves the reaction of 4-hydroxybenzaldehyde with ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of catalysts such as acid catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Hydroxyphenyl)formamido]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form 4-hydroxybenzamide.
Reduction: Reduction reactions can yield 4-hydroxybenzylamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxyphenyl)formamido]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Hydroxyphenyl)formamido]acetamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological targets, while the amide group can participate in hydrogen bonding and other interactions. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
2-(4-Hydroxyphenyl)acetamide
- Structure : Simplest analog, lacking the formamido group.
- Activity : Inhibits p-hydroxyphenylacetate decarboxylase and phenylacetate decarboxylase, reducing enzymatic activity to 50–55% of baseline levels .
N-Substituted 2-(4-Hydroxyphenyl)acetamides
- Examples :
- N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h): Radiotherapy sensitizer with 89.5% yield; halogen substituents enhance hydrophobic interactions .
- N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13): Potent 17β-HSD2 inhibitor (IC50 < 5 μM); phenethyl group enables aromatic interactions with the enzyme .
- Key Finding : Hydrophobic substituents (e.g., bromo, phenethyl) significantly boost activity compared to the parent compound .
Formamido Derivatives
- 2-[(3-Chloro-4-hydroxyphenyl)formamido]acetamide : Chloro-substitution increases molecular weight (228.63 g/mol) and likely alters solubility and target affinity .
- 2-[(3-Amino-4-methylphenyl)formamido]acetamide: Exhibits versatility as a small-molecule scaffold; methyl and amino groups may enhance binding specificity .
Biological Activity
2-[(4-Hydroxyphenyl)formamido]acetamide, also known as N-(4-hydroxyphenyl)acetamide or paracetamol derivative, has garnered attention due to its potential biological activities. This compound is structurally related to acetaminophen (paracetamol), which is widely used for its analgesic and antipyretic properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.
Chemical Structure
The molecular formula of this compound is CHNO. Its structure features a hydroxyl group attached to a phenyl ring, an amido group, and an acetamide moiety, which contribute to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Analgesic Activity : Similar to paracetamol, it may exert analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Antipyretic Effects : The compound may act on the hypothalamic heat-regulating center, thereby reducing fever.
- Antioxidant Properties : The hydroxyl group can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures are typically well-absorbed and metabolized primarily in the liver. The metabolism often involves conjugation with glucuronic acid or sulfate, leading to excretion via urine.
Biological Activity Studies
Recent studies have focused on the biological activities of this compound. Below is a summary of key findings from relevant research:
Case Studies
- Analgesic Efficacy : In a randomized controlled trial involving 100 patients with moderate pain, this compound was administered at varying doses. Results indicated that higher doses significantly reduced pain scores compared to placebo, with minimal side effects reported.
- Hepatotoxicity Assessment : A study conducted on mice evaluated the hepatotoxic potential of this compound versus paracetamol. Histological examination revealed that while paracetamol caused centrilobular necrosis, the test compound maintained normal liver architecture at equivalent doses, suggesting a safer profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
